molecular formula C15H22N2O6S2 B14767452 1-Sulfobutyl-3-methylimidazolium toluenesulfonate

1-Sulfobutyl-3-methylimidazolium toluenesulfonate

Cat. No.: B14767452
M. Wt: 390.5 g/mol
InChI Key: ASBZQCKABCDHHE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate typically involves the reaction between methylimidazole and a sulfonic acid derivative. One common method includes the following steps :

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring and sulfonate group play crucial roles in these interactions, facilitating various chemical transformations and stabilizing reaction intermediates .

Comparison with Similar Compounds

1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate is compared with other imidazolium-based ionic liquids, such as:

    1-Butyl-3-methylimidazolium chloride: Known for its use as a solvent in organic synthesis.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Used in electrochemical applications due to its high ionic conductivity.

    1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Employed in the preparation of advanced materials.

The uniqueness of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate lies in its sulfonate group, which imparts higher ionic conductivity and thermal stability compared to other similar compounds .

Properties

Molecular Formula

C15H22N2O6S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid

InChI

InChI=1S/C8H14N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,2-4,7H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

ASBZQCKABCDHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCS(=O)(=O)O

Origin of Product

United States

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